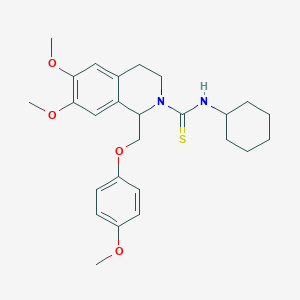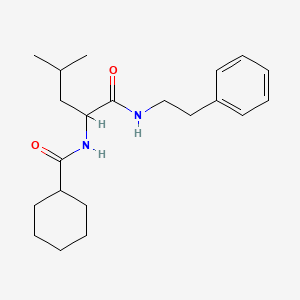![molecular formula C21H18Br2O B11447684 (2E,6E)-2,6-bis[(3-bromophenyl)methylidene]-4-methylcyclohexan-1-one](/img/structure/B11447684.png)
(2E,6E)-2,6-bis[(3-bromophenyl)methylidene]-4-methylcyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E,6E)-2,6-bis[(3-bromophenyl)methylidene]-4-methylcyclohexan-1-one is an organic compound characterized by its unique structure, which includes two bromophenyl groups attached to a cyclohexanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,6E)-2,6-bis[(3-bromophenyl)methylidene]-4-methylcyclohexan-1-one typically involves the condensation of 3-bromobenzaldehyde with 4-methylcyclohexanone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the desired product through an aldol condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E,6E)-2,6-bis[(3-bromophenyl)methylidene]-4-methylcyclohexan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The bromine atoms in the bromophenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
(2E,6E)-2,6-bis[(3-bromophenyl)methylidene]-4-methylcyclohexan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which (2E,6E)-2,6-bis[(3-bromophenyl)methylidene]-4-methylcyclohexan-1-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
(2E,6E)-2,6-bis[(4-bromophenyl)methylidene]-4-methylcyclohexan-1-one: Similar structure but with bromine atoms in different positions.
(2E,6E)-2,6-bis[(3-chlorophenyl)methylidene]-4-methylcyclohexan-1-one: Similar structure with chlorine instead of bromine.
Uniqueness
The uniqueness of (2E,6E)-2,6-bis[(3-bromophenyl)methylidene]-4-methylcyclohexan-1-one lies in its specific substitution pattern and the presence of bromine atoms, which can influence its reactivity and potential applications. The bromine atoms can participate in various chemical reactions, making the compound versatile for different synthetic and research purposes.
Properties
Molecular Formula |
C21H18Br2O |
|---|---|
Molecular Weight |
446.2 g/mol |
IUPAC Name |
(2E,6E)-2,6-bis[(3-bromophenyl)methylidene]-4-methylcyclohexan-1-one |
InChI |
InChI=1S/C21H18Br2O/c1-14-8-17(10-15-4-2-6-19(22)12-15)21(24)18(9-14)11-16-5-3-7-20(23)13-16/h2-7,10-14H,8-9H2,1H3/b17-10+,18-11+ |
InChI Key |
KMSIGDDMAIEECU-ODPUSEOTSA-N |
Isomeric SMILES |
CC1C/C(=C\C2=CC(=CC=C2)Br)/C(=O)/C(=C/C3=CC(=CC=C3)Br)/C1 |
Canonical SMILES |
CC1CC(=CC2=CC(=CC=C2)Br)C(=O)C(=CC3=CC(=CC=C3)Br)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-N-(4-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B11447603.png)

![N~2~-acetyl-N-{1-(4-methoxyphenyl)-2-[(4-methoxyphenyl)amino]-2-oxoethyl}-N-methylglycinamide](/img/structure/B11447607.png)
![6-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-sulfamoylphenethyl)hexanamide](/img/structure/B11447615.png)

![N-benzyl-14,14-dimethyl-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene-4-carboxamide](/img/structure/B11447641.png)
![2-[(4-benzyl-12,12-dimethyl-3-oxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetic acid](/img/structure/B11447642.png)
![2-[3-(3,5-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11447652.png)
![N-(2,4-dimethylphenyl)-4-(3-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11447660.png)
![12,12-dimethyl-5-[(4-propan-2-yloxyphenyl)methylsulfanyl]-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B11447663.png)
![6,12,12-trimethyl-4-(2-phenylethyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B11447666.png)
![3-(4-fluorophenyl)-2,8-dimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B11447670.png)
![ethyl 7-(3-methoxypropyl)-2-oxo-6-[2-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11447676.png)
![12,12-dimethyl-4-(3-methylphenyl)-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11447679.png)
